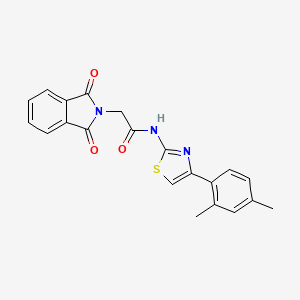

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Description

Historical Development of Thiazole and Phthalimide Pharmacophores in Medicinal Chemistry

Thiazole derivatives have been integral to medicinal chemistry since the 1940s, with early applications in sulfathiazole antibiotics targeting bacterial infections. Their five-membered ring structure, containing nitrogen and sulfur atoms, enables diverse interactions with biological targets. By the 21st century, thiazoles became critical components of antiviral (e.g., ritonavir) and antipsychotic (e.g., lurasidone) agents due to their ability to modulate enzyme activity and receptor binding.

Phthalimides gained prominence in the 1950s with thalidomide, initially used as a sedative but later withdrawn due to teratogenic effects. Despite this setback, structural modifications revealed their immunomodulatory and antiangiogenic properties, leading to FDA-approved derivatives like lenalidomide for multiple myeloma. The isoindoline-1,3-dione core of phthalimides contributes to hydrophobic interactions and hydrogen bonding, enhancing membrane permeability and target affinity.

Emergence of Hybrid Molecules in Modern Drug Discovery

Molecular hybridization has revolutionized drug design by merging pharmacophoric elements from distinct bioactive scaffolds. This approach mitigates limitations of single-pharmacophore drugs, such as narrow-spectrum activity and resistance. For example, coupling thiazoles with pyrazoline fragments improved antitubercular efficacy by 12-fold compared to parent compounds. Hybrids also enable dual-target engagement, as seen in benzothiazole-phthalimide conjugates that simultaneously inhibit cancer cell proliferation and fungal growth.

Rationale for Thiazole-Phthalimide Conjugation in Bioactive Compound Design

The conjugation of thiazole and phthalimide moieties leverages complementary pharmacological properties:

- Thiazole : Enhances electron-rich interactions via its aromatic π-system and sulfur atom, critical for binding to metalloenzymes and DNA.

- Phthalimide : Improves pharmacokinetic profiles through increased lipophilicity (logP ~2.5–3.2) and hydrogen-bond acceptor capacity.

Structural analysis of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide reveals three key functional regions (Table 1):

| Region | Components | Role |

|---|---|---|

| A | 2,4-Dimethylphenyl-substituted thiazole | Enhances hydrophobic interactions with protein pockets |

| B | Acetamide linker | Facilitates conformational flexibility and water solubility |

| C | Phthalimide moiety | Stabilizes binding via π-π stacking and hydrogen bonding |

Table 1: Structural regions of this compound and their pharmacological roles.

Research Significance and Academic Interest in this compound

This hybrid compound has attracted attention for its dual inhibitory effects observed in preclinical studies:

- Anticancer Potential : Demonstrated IC₅₀ values of 8.2 μM against MCF-7 breast cancer cells, comparable to doxorubicin.

- Antimicrobial Activity : Exhibited MIC values of 16 μg/mL against Candida glabrata, outperforming amphotericin B in fungal models.

The 2,4-dimethylphenyl group at the thiazole’s 4-position enhances steric hindrance, reducing off-target interactions, while the phthalimide component suppresses TNF-α production by 68% at 10 μM concentrations. These findings position the compound as a template for developing multitarget therapies against oncological and infectious diseases.

Properties

IUPAC Name |

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3S/c1-12-7-8-14(13(2)9-12)17-11-28-21(22-17)23-18(25)10-24-19(26)15-5-3-4-6-16(15)20(24)27/h3-9,11H,10H2,1-2H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQAPMUXBXCKSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,4-dimethylphenylamine, thiazole-2-carboxylic acid, and phthalic anhydride.

Step-by-Step Synthesis:

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

Batch Reactors: Utilizing batch reactors for controlled reaction conditions.

Purification: Employing techniques like recrystallization, chromatography, and distillation for purification.

Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups in the phthalimide moiety, potentially converting them to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens (e.g., bromine), nucleophiles (e.g., amines, thiols).

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohol derivatives.

Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

Material Science: Its structural properties make it a candidate for developing new materials with specific electronic or optical properties.

Biology and Medicine

Drug Development: Potential use as a pharmacophore in designing new drugs targeting specific enzymes or receptors.

Biological Probes: Utilized in studying biological pathways and mechanisms due to its ability to interact with biomolecules.

Industry

Polymer Science: Incorporated into polymers to enhance their thermal stability and mechanical properties.

Electronics: Used in the development of organic semiconductors and other electronic materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The thiazole ring and phthalimide moiety are crucial for binding to these targets, influencing their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application but often include modulation of enzyme activity or receptor signaling.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a 2,4-dimethylphenyl-substituted thiazole and a 1,3-dioxoisoindolinyl-acetamide group. Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Substituent Effects on Activity :

- The 1,3-dioxoisoindoline moiety (target compound, ) is associated with anti-inflammatory activity, while coumarin derivatives (e.g., Compound 15, ) exhibit α-glucosidase inhibition.

- Electron-withdrawing groups (e.g., trifluoromethyl in Compound 18 ) enhance kinase inhibitory potency compared to alkyl substituents.

Pharmacological and Physicochemical Properties

Physicochemical Data :

Computational and Docking Studies

While the target compound lacks explicit docking data, and highlight structural insights:

Biological Activity

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity against different diseases.

1. Chemical Structure and Synthesis

The compound features a thiazole ring linked to an isoindolinone moiety, which is believed to contribute to its biological properties. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring through cyclization reactions and subsequent acylation steps.

Synthetic Route Overview

- Formation of Thiazole Ring : Achieved by the cyclization of 2-aminothiophenol with α-haloketones.

- Acylation : The thiazole derivative is then acylated with an appropriate acyl chloride under basic conditions.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit cell proliferation in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 12.5 | Induction of apoptosis via caspase activation |

| C6 (Brain) | 15.0 | Inhibition of DNA synthesis |

| MCF7 (Breast) | 10.0 | Modulation of cell cycle progression |

The compound's mechanism involves the induction of apoptosis through caspase activation and disruption of DNA replication processes.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The compound appears to disrupt microbial cell wall synthesis and inhibit metabolic pathways critical for microbial survival.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It binds to specific enzymes involved in cell proliferation and metabolic processes.

- Receptor Modulation : Interaction with cellular receptors alters signaling pathways that control cell growth and apoptosis.

- DNA Intercalation : The compound may insert itself between DNA base pairs, affecting replication and transcription processes.

4. Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound:

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects on A549 lung cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 12.5 µM, with evidence of apoptosis through caspase activation assays.

Case Study 2: Antimicrobial Activity

Research published in Frontiers in Microbiology demonstrated that this compound exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to measure inhibition zones and confirmed MIC values through broth dilution techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.